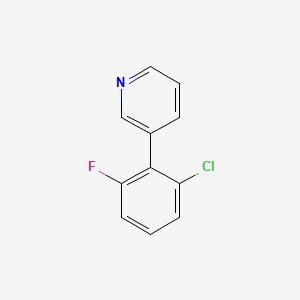
(E)-N'-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(E)-N’-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide is a chemical compound with a unique structure that has garnered interest in various scientific fields. This compound is characterized by its isoquinoline backbone, which is substituted with hydroxy and carboximidamide groups, making it a versatile molecule for various chemical reactions and applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (E)-N’-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide typically involves multi-step organic reactions For instance, the isoquinoline core can be synthesized via the Bischler-Napieralski reaction, which involves the cyclization of β-phenylethylamine derivatives
Industrial Production Methods
Industrial production of (E)-N’-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization and chromatography. The scalability of the synthesis process is crucial for industrial applications, ensuring that the compound can be produced in large quantities efficiently.
Analyse Des Réactions Chimiques
Types of Reactions
(E)-N’-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The carboximidamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, where the hydroxy or carboximidamide groups are replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield isoquinoline ketones, while reduction of the carboximidamide group may produce isoquinoline amines.
Applications De Recherche Scientifique
(E)-N’-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mécanisme D'action
The mechanism of action of (E)-N’-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide involves its interaction with specific molecular targets and pathways. The hydroxy and carboximidamide groups play a crucial role in its reactivity and binding affinity to biological targets. For instance, the compound may inhibit certain enzymes or interact with DNA, leading to its biological effects. The exact molecular targets and pathways are subjects of ongoing research.
Comparaison Avec Des Composés Similaires
Similar Compounds
Similar compounds to (E)-N’-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide include other isoquinoline derivatives with different substituents, such as:
- 6,8-Dimethylisoquinoline
- N-Hydroxyisoquinoline-1-carboximidamide
- 6-Methylisoquinoline-1-carboximidamide
Uniqueness
What sets (E)-N’-Hydroxy-6,8-dimethylisoquinoline-1-carboximidamide apart from these similar compounds is the specific combination of hydroxy and carboximidamide groups at the 1-position of the isoquinoline ring. This unique structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various applications.
Propriétés
Formule moléculaire |
C12H13N3O |
|---|---|
Poids moléculaire |
215.25 g/mol |
Nom IUPAC |
N'-hydroxy-6,8-dimethylisoquinoline-1-carboximidamide |
InChI |
InChI=1S/C12H13N3O/c1-7-5-8(2)10-9(6-7)3-4-14-11(10)12(13)15-16/h3-6,16H,1-2H3,(H2,13,15) |
Clé InChI |
GKWUKTFHSIFOIF-UHFFFAOYSA-N |
SMILES isomérique |
CC1=CC(=C2C(=C1)C=CN=C2/C(=N\O)/N)C |
SMILES canonique |
CC1=CC(=C2C(=C1)C=CN=C2C(=NO)N)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


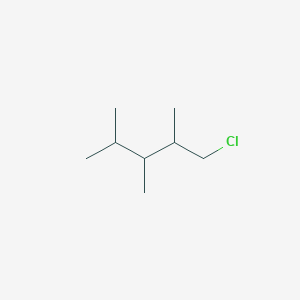

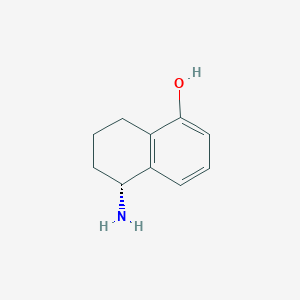

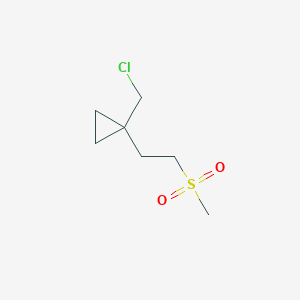
![Methyl 3-amino-2-[(4-fluorophenyl)methyl]propanoate](/img/structure/B13168674.png)


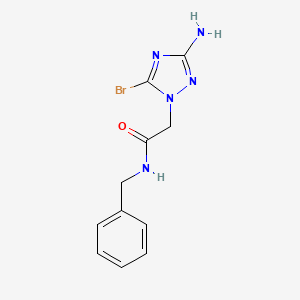
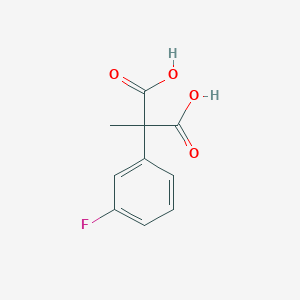
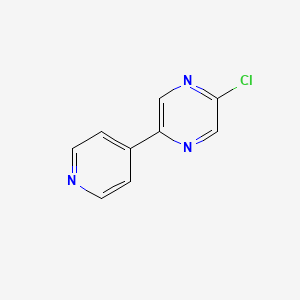
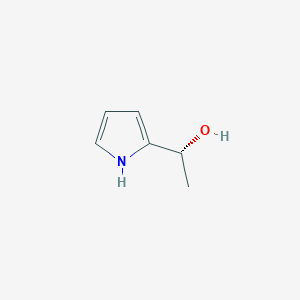
![2-[7-(Trifluoromethyl)imidazo[1,2-a]pyridin-3-yl]acetic acid](/img/structure/B13168703.png)
